2,3-dihydro-1H-indene-1-thiol

Description

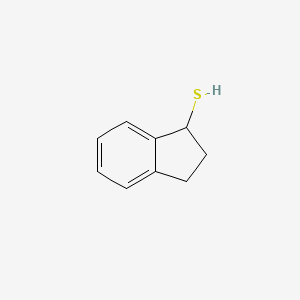

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWWKRHQAPAMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566025 | |

| Record name | 2,3-Dihydro-1H-indene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121607-77-0 | |

| Record name | 2,3-Dihydro-1H-indene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 1h Indene 1 Thiol and Its Derivatives

Direct Synthesis Strategies for 2,3-Dihydro-1H-indene-1-thiol Formation

Direct synthesis involves either constructing the indene (B144670) ring system with the thiol group already incorporated or introducing it onto a pre-formed indene scaffold in a single key step.

Cyclization Reactions

Cyclization reactions offer a powerful method for constructing the indene core. Certain strategies allow for the simultaneous incorporation of the thiol or a sulfur-containing moiety that can be readily converted to a thiol.

One such approach is the photoredox-catalyzed cascade [2+2+1] cyclization of 1,6-enynes with thiols. This method can generate complex indene-containing polycyclic structures. Another strategy involves an iodine-mediated cascade [3+2] carbocyclization of ene-vinylidenecyclopropanes with thiols, which proceeds via photoredox catalysis to yield functionalized indenes. rsc.org For instance, the reaction of ene-vinylidenecyclopropanes with various aryl and alkyl thiols can produce the corresponding indene products in moderate to good yields. rsc.org

Additionally, transition-metal catalysis can be employed. Gold(I) catalysis, for example, can facilitate a double-cyclization of o-(alkynyl)styrenes that are substituted with a thio-aryl group, leading to indeno[1,2-b]thiochromene derivatives. This reaction proceeds through a key cyclopropyl (B3062369) gold carbene intermediate.

Thiolation Protocols for Indene Scaffolds

Thiolation protocols focus on introducing a thiol group onto a pre-existing indene or dihydroindene (indan) structure. These methods often start with functionalized indenes, such as haloindenes or indanones.

Utilization of Hydrogen Sulfide (B99878) (H₂S) and Ammonium Sulfide

Direct thiolation of an indene framework can be accomplished using reagents like hydrogen sulfide (H₂S). This method involves the direct introduction of the thiol group onto the indene scaffold, often in the presence of a catalyst.

Application of Lawesson's Reagent and Thiourea (B124793) in Thiolation

Lawesson's reagent is a well-established thionating agent primarily used to convert carbonyl compounds into thiocarbonyls. nih.govorganic-chemistry.orgenamine.net In the context of this compound synthesis, 1-indanone (B140024) serves as a key precursor. The reaction of 1-indanone with Lawesson's reagent converts the ketone to the corresponding thioketone. nih.govorganic-chemistry.org Subsequent reduction of the thioketone would yield the target thiol. Lawesson's reagent is known to be effective for thionating ketones, amides, and esters, with ketones generally reacting faster. nih.govorganic-chemistry.org The reaction typically involves heating the substrate with Lawesson's reagent in a nonpolar solvent like toluene (B28343). enamine.net In some cases, Lawesson's reagent can also be used to convert alcohols directly to thiols. nih.gov

Thiourea is another reagent that can be used to introduce a thiol group. The process typically involves the reaction of an alkyl halide, such as 1-bromo-2,3-dihydro-1H-indene, with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed, usually under basic conditions, to release the desired thiol.

Nucleophilic Substitution Approaches to Thiolation

Nucleophilic substitution is a common and direct method for forming the C-S bond. This approach requires an indene derivative with a good leaving group at the 1-position, such as 1-bromo-2,3-dihydro-1H-indene. The bromine atom at this position is susceptible to attack by a sulfur nucleophile.

A suitable sulfur nucleophile for this transformation is sodium hydrosulfide (B80085) (NaSH). ausimm.comnih.gov The reaction of 1-bromo-2,3-dihydro-1H-indene with NaSH would result in the displacement of the bromide ion to form this compound. This reaction is a standard SN2 type substitution. The reactivity of the precursor is enhanced by the electrophilic nature of the carbon atom bonded to the bromine.

Synthesis of Indene Derivatives Preceding Thiolation

The success of many thiolation strategies hinges on the availability of suitable indene precursors. The synthesis of key intermediates like 1-indanone and 1-bromo-2,3-dihydro-1H-indene is therefore of critical importance.

A variety of methods exist for the synthesis of 1-indanones. A common industrial process involves a Friedel–Crafts acylation between a substituted benzoyl chloride and ethylene (B1197577), which is then followed by an intramolecular Friedel–Crafts alkylation catalyzed by aluminum chloride. acs.org This one-pot process is scalable and cost-effective. acs.orgresearchgate.net Another classical route is the intramolecular Friedel–Crafts acylation of 3-phenylpropionic acid or its acid chloride, often using strong acids like polyphosphoric acid or catalysts like Nafion-H. nih.govgoogle.com Modern methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and the ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org

For the synthesis of 1-bromo-2,3-dihydro-1H-indene, the most direct method is the bromination of 2,3-dihydro-1H-indene (indan). This reaction is typically carried out using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. Careful control of reaction conditions, such as temperature (0–5°C) and stoichiometry, is necessary to favor mono-bromination at the benzylic position and minimize side reactions.

Below is a table summarizing selected synthetic methods for these key precursors.

| Precursor | Starting Material(s) | Key Reagents/Catalysts | Method Type | Reference |

|---|---|---|---|---|

| 1-Indanone | Benzoic acid, Ethylene | Thionyl chloride, Aluminum chloride | One-pot Friedel-Crafts acylation/alkylation | acs.org |

| 1-Indanone | 3-Phenylpropionic acid | Nafion-H, Benzene (B151609) | Intramolecular Friedel-Crafts acylation | nih.gov |

| 1-Indanone | o-Bromobenzaldehyde, Alkyne | Palladium catalyst | Intermolecular carbopalladation / Intramolecular vinylpalladation | nih.gov |

| 1-Bromo-2,3-dihydro-1H-indene | 2,3-Dihydro-1H-indene | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Electrophilic/Radical Bromination |

Formation of 2,3-Dihydro-1-oxo-1H-indene-4-carbothioamide via Thiolation of Nitrile Precursors

The synthesis of 2,3-dihydro-1-oxo-1H-indene-4-carbothioamide is a significant pathway in the chemistry of indene derivatives. This process often begins with the creation of a nitrile precursor, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile. A disclosed method for preparing this nitrile involves a multi-step sequence starting from 2-cyanobenzyl bromide and cyclo(iso)propyl malonate, which then undergoes condensation, hydrolysis, and decarboxylation. google.com The final and critical step is an intramolecular Friedel-Crafts acylation to form the indene ring system. google.com

Once the 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile is obtained, it can be converted to the target thioamide. This transformation is typically achieved through thionation, a reaction that converts a carbonyl or nitrile group into a thiocarbonyl group. Reagents like Lawesson's reagent are commonly used for this purpose in the synthesis of sulfur-containing heterocycles. The thioamide group (-C(=S)NH₂) is a key functional group that modulates the electronic properties of the indene system.

A patented method outlines the synthesis of the nitrile precursor with the following details:

Starting Materials : 2-cyanobenzyl bromide and cyclo(iso)propyl malonate. google.com

Key Steps : Condensation, hydrolysis, decarboxylation, and Friedel-Crafts acylation. google.com

Acylation Conditions : The final cyclization is achieved using an acyl chloride reagent and a Lewis acid catalyst, such as aluminum trichloride (B1173362), in a solvent like dichloromethane (B109758). google.com

Synthesis of Phosphonate (B1237965) Derivatives of 2,3-Dihydroindene

Convenient laboratory procedures have been developed for the synthesis of 2,3-dihydroinden-2-ylphosphonic acid derivatives. researchgate.net These synthetic strategies are versatile, utilizing two primary approaches: the functionalization of a pre-existing 2,3-dihydroindene skeleton and annulation reactions that build the ring system from o-disubstituted benzene precursors. researchgate.net The radical-initiated addition of phosphorous acid to olefins like indene is one method to introduce the phosphonate group. acs.org

One specific route involves the treatment of 2,3-dihydro-1H-inden-1-one with 1-substituted phenyl-1H-tetrazol-5-thiol in the presence of iodine (I₂) to synthesize novel 2-((-1-substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one compounds. researchgate.net

Preparation of 2,3-Dihydro-1H-indene-1-methanamines

Alternative routes to indene-based methanamines have also been explored. For instance, (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine was synthesized in quantitative yield from 2-chlorobenzaldehyde (B119727) through a sequence involving the formation of 4-chloro-1-indanone, followed by bromination, cyanation of the resulting 2-bromo-4-chloro-1-indanone, and subsequent reduction. ajol.infojournals.co.za Another approach involves the reduction of 2,3-dihydro-1H-1-indanone oxime. A patented process describes using an alumino-nickel reductase under alkaline conditions to produce 2,3-dihydro-1H-indenes-1-amine. google.com

| Starting Material | Key Intermediates/Reagents | Final Product | Yield | Reference |

| 4-Nitro-3-phenylbutanoic acid | - | 2,3-Dihydro-1H-indene-1-methanamines | 50.9–57.9% | researchgate.net |

| 2-Chlorobenzaldehyde | 4-Chloro-1-indanone, 2-Bromo-4-chloro-1-indanone | (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine | Quantitative | ajol.infojournals.co.za |

| 2,3-Dihydro-1H-1-indanone | Hydroxylamine, Alumino-nickel | 2,3-Dihydro-1H-indenes-1-amine | Not specified | google.com |

Generation of Indene Epoxides

Indene epoxides are valuable intermediates in the synthesis of various indene derivatives. mdpi.com They can be synthesized from indene through epoxidation using oxidizing agents like peracids. ontosight.aisorbonne-universite.fr A highly efficient method for this transformation is the (salen)Mn-catalyzed asymmetric epoxidation. orgsyn.org This approach allows for the production of chiral (1S,2R)-indene oxide in good yield (up to 84-86% ee) and is considered a direct and economical route. orgsyn.org

Biocatalytic methods have also been developed. Chloroperoxidase from Calderiomyces fumago can catalyze the epoxidation of indene in the presence of hydrogen peroxide, although this typically yields a racemic product. google.com Another biocatalytic route uses neutral haloperoxidases, which require the co-feeding of bromide ions to achieve bioconversion of indene into indene epoxide. google.com

| Method | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Epoxidation | (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride | Produces chiral (1S,2R)-indene oxide in high yield and good enantiomeric excess. | orgsyn.org |

| Biocatalytic Epoxidation | Chloroperoxidase from Calderiomyces fumago | Uses H₂O₂; produces racemic epoxide. | google.com |

| Biocatalytic Epoxidation | Neutral haloperoxidases | Requires co-feeding of bromide ions. | google.com |

Synthesis of Schiff Bases Derived from Indanone

Schiff bases derived from indanone are another important class of indene derivatives. These are typically formed through the condensation reaction of an indanone, such as 1-indanone, with a primary amine. nih.govnih.gov One study details the synthesis of sixteen different hydrazide Schiff base derivatives from 1-indanone and various hydrazides. nih.gov The resulting derivatives were characterized using spectroscopic techniques. nih.gov

Similarly, sulphonamide Schiff bases can be prepared by reacting a sulphonamide containing a primary amine group with an aldehyde or ketone. nih.gov The general procedure involves dissolving the aromatic aldehyde/ketone and the sulphonamide in methanol, adding a catalytic amount of formic acid, and refluxing the mixture for several hours. nih.gov

Catalytic Approaches in this compound Synthesis

While a direct catalytic synthesis for this compound is not prominently documented, catalysis is integral to the synthesis of its precursors and derivatives.

Gold Catalysis : Gold(I) catalysts have been developed for the direct Csp³-H activation to produce indene derivatives in high yields. researchgate.net This method involves a proposed pericyclic transformation via a researchgate.netCurrent time information in Bangalore, IN.-H shift, generating a gold(I)-carbene that evolves into the indene product. researchgate.net Gold(I) catalysis is also employed in the stereoselective synthesis of sulfur-containing indeno[1,2-b]chromene derivatives from o-(alkynyl)styrenes, proceeding through a cascade double cyclization. nih.gov

Lewis Acid Catalysis : In the synthesis of the thioamide precursor, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, a Lewis acid like aluminum trichloride is essential for catalyzing the final intramolecular Friedel-Crafts acylation step to form the indene ring. google.com

Manganese Catalysis : Asymmetric epoxidation of indene to form chiral indene oxide is efficiently catalyzed by a (salen)manganese(III) complex, a key step for producing chiral downstream products. orgsyn.org

Biocatalysis : Enzymes such as haloperoxidases are used to catalyze the epoxidation of indene, demonstrating a green chemistry approach to forming indene oxide. google.com

Nickel Catalysis : The reduction of 2,3-dihydro-1H-1-Indanone oxime to 2,3-dihydro-1H-indenes-1-amine is achieved using an alumino-nickel catalyst under alkaline conditions. google.com

Optimization of Synthetic Conditions for this compound Yield and Purity

Optimizing synthetic conditions is critical for maximizing the yield and purity of the target compounds and their intermediates.

For the synthesis of 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile , a precursor to the thioamide, a patent specifies that the Friedel-Crafts acylation reaction temperature is preferably held between 130–135°C, with a specific molar ratio of the substrate to the aluminum trichloride catalyst (1:1.05) to ensure efficiency. google.com

In the asymmetric epoxidation of indene , several parameters are controlled to enhance yield and enantioselectivity. The reaction is cooled to between 0°C and 2°C during the slow addition of the bleach solution to manage the exothermic nature of the reaction. orgsyn.org The choice of a specific co-catalyst, 4-phenylpyridine (B135609) N-oxide, has a measurable positive impact on both the reaction rate and the enantiomeric excess of the epoxide product. orgsyn.org

For the gold-catalyzed synthesis of dihydroindeno[2,1-b]thiochromenes , reaction conditions have been optimized to use 2.5 mol % of the gold catalyst (IPrAuNf₂) in dichloromethane at room temperature for 30 minutes to achieve high yields. nih.gov

The synthesis of Schiff bases from sulphonamides and aldehydes is optimized by refluxing the methanolic solution for 3-5 hours in the presence of a catalytic amount of formic acid, with the reaction progress monitored by thin-layer chromatography (TLC). nih.gov

Influence of Temperature on Reaction Yield

Generally, increasing the reaction temperature accelerates the rate of thiol formation. However, excessively high temperatures can be detrimental, leading to the formation of undesirable byproducts and decomposition of the target compound, which consequently lowers the isolated yield. mdpi.com Reactions are often conducted at the reflux temperature of the chosen solvent, such as toluene or tetrahydrofuran (B95107) (THF), to ensure a consistent and controlled application of heat. uzh.ch The optimal temperature represents a balance between achieving a reasonable reaction rate and minimizing side reactions. For example, the conversion of an alcohol to a thiol using Lawesson's reagent often shows improved yields when heated, though excessive heating can promote dehydration byproducts. nih.gov

The following table illustrates the hypothetical influence of temperature on the yield of a reaction converting 1-indanol (B147123) to this compound using a thionating agent, based on general principles of organic synthesis.

| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |

| 25 (Room Temperature) | 24 | < 5 | Negligible conversion observed. |

| 66 (Refluxing THF) | 12 | 45 | Moderate conversion to the desired thiol. |

| 80 | 8 | 55 | Increased reaction rate and improved yield. |

| 110 (Refluxing Toluene) | 6 | 50 | Faster reaction but slight increase in impurity formation. |

| 130 | 4 | 35 | Significant decomposition and byproduct formation observed. |

This table is illustrative and compiled from general knowledge of similar chemical transformations. Specific experimental data for this exact reaction may vary.

Role of Lewis Acids and Bases in Reaction Kinetics

Catalysts, particularly Lewis acids and bases, play a pivotal role in accelerating the synthesis of this compound and its precursors.

Lewis Acids are frequently employed in the synthesis of the key intermediate, 1-indanone, typically through intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its derivatives. beilstein-journals.orgnih.gov In this context, the Lewis acid (e.g., aluminum chloride, polyphosphoric acid) activates the acyl group, enhancing its electrophilicity and facilitating the ring-closing attack by the aromatic ring. nih.gov The choice and strength of the Lewis acid can dramatically influence the reaction kinetics; stronger Lewis acids can lead to faster reaction times but may also promote side reactions if not carefully controlled. organic-chemistry.orgnih.gov For instance, metal triflates such as scandium(III) triflate (Sc(OTf)₃) have been shown to be effective and reusable catalysts for such acylations. nih.gov

Lewis Bases are crucial in synthetic routes involving nucleophilic substitution to introduce the thiol group. A common method for preparing thiols is the reaction of an alkyl halide (e.g., 1-bromoindane) with a sulfur nucleophile. libretexts.org In this process, a base is used to deprotonate the thiol source (e.g., hydrogen sulfide) or to enhance the nucleophilicity of reagents like thiourea. masterorganicchemistry.comjove.com The thiolate anion, being a more potent nucleophile than its neutral thiol counterpart, significantly increases the rate of the Sₙ2 reaction. chemistrysteps.com Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). masterorganicchemistry.com The concentration and strength of the base are key kinetic factors; a higher concentration of a strong base will generate more of the highly reactive thiolate nucleophile, thus accelerating the rate of thiol formation.

The table below compares the effectiveness of different Lewis acids in the synthesis of 1-indanone, a crucial precursor.

| Catalyst (Lewis Acid) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (hours) | Yield of 1-Indanone (%) |

| AlCl₃ | 120 | 25 | 2 | 90 |

| PPA (Polyphosphoric Acid) | - (Solvent) | 80 | 1 | 85 |

| H₂SO₄ (20%) | - (Solvent) | 140 | 3 | 27 |

| Sc(OTf)₃ | 5 | 250 | 0.5 | 74 |

| NbCl₅ | 100 | 60 | 1 | 78 |

Data compiled from various reported syntheses of 1-indanone and its derivatives. beilstein-journals.orgnih.gov

Workup and Purification Techniques in Target Compound Isolation

The isolation and purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. The process typically involves a combination of liquid-liquid extraction and a final purification step such as recrystallization or chromatography.

Following the completion of the synthesis, the reaction mixture is typically cooled to room temperature and quenched, often by the careful addition of water or a dilute acid solution. The purpose of quenching is to stop the reaction and neutralize any highly reactive reagents.

An essential part of the workup is liquid-liquid extraction. The quenched reaction mixture is transferred to a separatory funnel, and an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane) is added. This partitions the desired organic product, this compound, into the organic layer, while inorganic salts and water-soluble impurities remain in the aqueous layer.

The organic layer is often washed sequentially to remove different types of impurities:

Acidic Wash: A wash with a dilute acid solution, such as 1M hydrochloric acid (HCl), is used to neutralize and remove any unreacted basic compounds.

Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is employed to remove acidic impurities. This is particularly important in syntheses using Lawesson's reagent, as it helps remove acidic phosphorus-containing byproducts.

Brine Wash: A final wash with a saturated solution of sodium chloride (brine) is performed to reduce the amount of dissolved water in the organic layer before drying.

After the washes, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

The crude this compound obtained after extraction is rarely pure enough for subsequent use and requires further purification.

Recrystallization is an effective technique for purifying solid organic compounds. rsc.orgmt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. uct.ac.za An ideal solvent would dissolve the thiol completely at high temperatures but poorly at low temperatures. xula.edu For a compound like 1-indanethiol, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be employed. The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes turbid. Upon slow cooling, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by vacuum filtration. rsc.org

Chromatographic Methods are powerful techniques for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com For the purification of this compound, flash column chromatography is commonly used.

Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar and slightly more polar solvents is used as the eluent. A typical system would be a gradient of ethyl acetate in hexane. The separation occurs as the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. The fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and the solvent evaporated to yield the final, purified thiol.

Chemical Reactivity and Transformations of 2,3 Dihydro 1h Indene 1 Thiol and Its Analogues

Oxidation Reactions of the Thiol Moiety

The sulfur atom in the thiol group of 2,3-dihydro-1H-indene-1-thiol exists in its most reduced state. It can be readily oxidized to various higher oxidation states, leading to the formation of disulfides, sulfinic acids, and sulfonic acids. The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

The oxidation of thiols to disulfides is a common and fundamental transformation. In this reaction, two molecules of the thiol are coupled through a sulfur-sulfur bond, with the concurrent loss of two protons and two electrons. For this compound, this results in the formation of 1,1'-disulfanediylbis(2,3-dihydro-1H-indene).

This oxidation can be achieved using a variety of mild oxidizing agents. Molecular oxygen, often in the presence of a catalyst, is a green and efficient option. Other common reagents include hydrogen peroxide (H₂O₂) and iodine (I₂). For instance, reacting thiols with hydrogen peroxide in the presence of a catalytic amount of an iodide source provides an effective method for this conversion. The general process is reversible; the disulfide bond can be cleaved by reducing agents to regenerate the thiol.

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Catalyst/Conditions | Characteristics |

| Oxygen (O₂) | Bioinspired organocatalysts, base | Environmentally friendly, mimics biological processes. |

| Hydrogen Peroxide (H₂O₂) | Iodide ion (I⁻) or Iodine (I₂) | Mild, environmentally benign, often high-yielding. |

| Iodine (I₂) | Base (e.g., triethylamine) | Rapid and quantitative under mild conditions. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Acid or high temperature | Common solvent that can also act as an oxidant. |

| Diazenecarboxamides | Room temperature | Stable reagents for controlled thiol oxidation. |

The formation of these disulfide bridges is a critical reaction in biochemistry, particularly in the context of protein folding where cysteine residues form disulfide bonds.

Stronger oxidation of the thiol moiety in this compound leads to the formation of 2,3-dihydro-1H-indene-1-sulfonic acid. In this transformation, the sulfur atom is oxidized from a -2 to a +6 oxidation state. This requires more potent oxidizing agents than those used for disulfide formation.

A highly effective reagent for this conversion is the hypofluorous acid-acetonitrile complex (HOF·CH₃CN), which can oxidize both thiols and disulfides to their corresponding sulfonic acids rapidly and in high yields. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can also be employed. A direct, one-pot synthesis from sulfonic acids to sulfonyl azides has been described, highlighting the utility of sulfonic acid derivatives in further chemical transformations.

Table 2: Reagents for Oxidation of Thiols to Sulfonic Acids

| Oxidizing Agent | Reaction Conditions | Notes |

| HOF·CH₃CN | Low temperature (-10 to 0 °C) | Fast, efficient, and high-yielding for a variety of substrates. |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | Powerful, non-selective oxidant. |

| Nitric Acid (HNO₃) | Concentrated, often heated | Harsh conditions, may lead to side reactions on the indene (B144670) ring. |

| Hydrogen Peroxide (H₂O₂) | With catalysts (e.g., tungstate) or under harsh conditions | Can achieve full oxidation with appropriate activation. |

Reduction Reactions of Thiol and Related Functional Groups

The most relevant reduction reaction concerning the thiol functional group is the reduction of its oxidized form, the disulfide, back to the thiol. The disulfide 1,1'-disulfanediylbis(2,3-dihydro-1H-indene) can be readily cleaved back to two molecules of this compound using various reducing agents. This reversibility is a key feature of thiol-disulfide chemistry.

Common reducing agents for this purpose include borohydrides, such as sodium borohydride (B1222165) (NaBH₄), and phosphines, like triphenylphosphine (B44618) (PPh₃), often in the presence of water.

Table 3: Common Reducing Agents for Disulfide to Thiol Conversion

| Reducing Agent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Alcoholic solvents (e.g., ethanol) |

| Dithiothreitol (DTT) | Aqueous buffer |

| Triphenylphosphine (PPh₃) | Aqueous organic solvent |

| Zinc (Zn) / Acid | Acidic aqueous solution |

Nucleophilic Substitution Reactions

The thiol group is nucleophilic and can participate in a variety of substitution reactions. The sulfur atom of this compound can attack electrophilic carbon centers, leading to the formation of new carbon-sulfur bonds (thioethers). The reactivity can be enhanced by converting the thiol to its conjugate base, the thiolate anion (RS⁻), using a base. Thiolates are significantly more potent nucleophiles.

A common example is the Williamson ether synthesis-analogue for thioethers, where the thiolate reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to displace the halide and form the corresponding thioether. Such reactions are fundamental in organic synthesis for creating C-S bonds.

Cycloaddition Reactions Involving Indene Moieties

The indene ring system itself can undergo cycloaddition reactions. While the thiol group does not directly participate, its presence as a substituent can influence the reactivity and regioselectivity of the indene core. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and can be applied to indene derivatives.

A notable transformation involving the indene skeleton is the rhodium(I)-catalyzed decarbonylative cycloaddition. In a relevant study, 1H-indene-1,2,3-trione was reacted with norbornene to synthesize 2,3-dihydro-1H-inden-1-one derivatives. This reaction proceeds via a [5+2-2] cycloaddition mechanism, where the rhodium catalyst facilitates the cleavage of a carbon-carbon bond and the expulsion of two carbon monoxide molecules. While this specific example does not use this compound as a starting material, it demonstrates the capacity of the indene ring system to engage in complex cycloaddition cascades to build polycyclic frameworks. The reaction tolerates various functional groups, suggesting that an analogue bearing a protected thiol or a similar group could potentially undergo such transformations.

Rhodium(I)-Catalyzed Carbon-Carbon Bond Cleavage in Indene Systems

Rhodium(I) complexes have emerged as effective catalysts for the activation and cleavage of carbon-carbon bonds, a challenging but synthetically valuable transformation. In the context of indene systems, research has demonstrated the utility of Rh(I) catalysis, particularly in decarbonylative cycloaddition reactions.

One notable study involves the rhodium(I)-catalyzed reaction of 1H-indene-1,2,3-trione with norbornene, which proceeds via a direct C-C bond cleavage to synthesize 2,3-dihydro-1H-inden-1-one derivatives. researchgate.net The optimal catalytic system for this transformation was identified as a combination of [Rh(COD)Cl]2 and the rac-BINAP ligand. This reaction showcases the capability of rhodium(I) to mediate complex transformations involving the indene framework through C-C bond activation. researchgate.net

Another relevant investigation focuses on the rhodium-mediated [5 + 2 − 2] and [5 + 2 − 1] decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes. This process, which also involves C-C bond activation, allows for the divergent synthesis of indenone and quinone derivatives. The efficiency of the catalytic system, comprising a [Rh(COD)Cl]2 complex with a bisphosphine rac-BINAP ligand, highlights a new model for the direct activation of C-C bonds in ketones that are less strained and lack auxiliary groups.

While direct experimental studies on the rhodium(I)-catalyzed C-C bond cleavage of this compound are not extensively documented, the reactivity of analogous indene and indanone systems provides a strong foundation for predicting its behavior. The presence of the thiol group could potentially influence the catalytic cycle through coordination to the rhodium center. The interaction of rhodium complexes with sulfur-containing compounds is a well-established area of research, with rhodium catalysts known to efficiently cleave S-S bonds in disulfides and facilitate the transfer of organothio groups. This suggests that the thiol moiety in this compound could play a significant role in its reactivity under rhodium catalysis, potentially leading to novel transformations.

Electrophilic Difluoromethylthiolation of Indanone-Based Systems

The introduction of the difluoromethylthio (SCF2H) group into organic molecules is of significant interest in medicinal chemistry due to its unique electronic properties. Research into the electrophilic difluoromethylthiolation of indanone-based systems, which are structural analogues of this compound, has provided valuable insights into this transformation.

A key study demonstrated the first asymmetric electrophilic difluoromethylthiolation of indanone-based β-keto esters. researchgate.net This reaction utilizes difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides as the electrophilic SCF2H source. The process is versatile and allows for the synthesis of chiral compounds containing the SCF2H moiety with high diastereoselectivity.

The proposed mechanism for this reaction involves the copper-catalyzed generation of a carbene from the hypervalent iodonium ylide. This is followed by the formation of an oxathiirene-2-oxide, which rearranges to a sulfoxide and then collapses into a thioperoxoate. This thioperoxoate is believed to be the active electrophilic SCF2H donor that reacts with the indanone-based β-enamino ester. Subsequent hydrolysis of the resulting iminium intermediate yields the desired α-SCF2H β-keto ester. researchgate.net

The reaction conditions have been optimized, and it has been shown that various substituents on the aromatic ring of the indanone system are well-tolerated. The table below summarizes the results of the difluoromethylthiolation of various indanone-based enamino esters.

| Entry | Substrate (R) | Product | Yield (%) | ee (%) |

| 1 | H | 3a | 85 | 92 |

| 2 | 5-Me | 3b | 82 | 93 |

| 3 | 5-Cl | 3c | 88 | 91 |

| 4 | 6-Br | 3d | 80 | 90 |

Data extracted from a study on asymmetric electrophilic difluoromethylthiolation of indanone-based β-keto esters. researchgate.net

This methodology provides a powerful tool for the synthesis of enantioenriched indanone scaffolds featuring the α-SCF2H group, which are attractive candidates for the development of new bioactive compounds. researchgate.net

Formation of Metal Complexes with this compound Ligands and Related Ligands

The thiol functionality of this compound allows it to act as a ligand in the formation of metal complexes. Thiolates are classified as soft Lewis bases and therefore coordinate effectively with soft Lewis acid metal centers. hope.edu The deprotonated form of the thiol, the thiolate, is a potent coordinating agent.

Coordination Chemistry and Ligand Properties

As a thiolate ligand, the deprotonated form of this compound would be classified as an X-type ligand in the Covalent Bond Classification method. hope.edu When binding to a single metal center (terminal coordination), it acts as a one-electron donor. If it bridges two metal centers, it contributes three electrons. hope.edu From an electronic standpoint, thiolates are considered π-donor ligands, which can influence the electronic properties and reactivity of the resulting metal complex. hope.edu

The coordination of thiolate ligands to transition metals can be achieved through several synthetic routes. A common method is the salt metathesis reaction, where an alkali metal salt of the thiolate is reacted with a transition metal halide. hope.edu Another approach involves the reaction of a metal complex with the neutral thiol, which can lead to deprotonation and coordination.

The indene framework of the ligand can also play a role in the coordination chemistry. The fusion of a benzene (B151609) ring to a cyclopentadienyl (B1206354) ring in the indenyl ligand is known to impart unique properties to its metal complexes, often leading to enhanced catalytic activity compared to their cyclopentadienyl counterparts. While this compound itself is not an indenyl ligand, the rigid bicyclic structure can influence the steric and electronic environment around the coordinating sulfur atom.

Structural Characterization of Metal Complexes

The structural characterization of metal-thiolate complexes is crucial for understanding their bonding and reactivity. X-ray crystallography is a primary technique for determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and coordination geometries. jocpr.com

Spectroscopic techniques are also vital for characterizing these complexes.

Infrared (IR) Spectroscopy can provide information about the coordination of the thiolate ligand by observing shifts in the C-S stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can elucidate the structure of the ligand in the complex and provide information about the symmetry of the complex in solution.

UV-Visible Spectroscopy can be used to study the electronic transitions within the complex, particularly ligand-to-metal charge transfer (LMCT) bands, which are common in metal-thiolate complexes.

The table below summarizes common characterization techniques and the type of information they provide for metal-thiolate complexes.

| Technique | Information Provided |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, coordination geometry. |

| IR Spectroscopy | Vibrational modes, confirmation of ligand coordination. |

| NMR Spectroscopy | Solution-state structure, ligand environment, complex symmetry. |

| UV-Visible Spectroscopy | Electronic transitions, information on bonding and electronic structure. |

| Elemental Analysis | Determination of the elemental composition of the complex. |

The synthesis and detailed characterization of metal complexes of this compound would be a valuable contribution to the field, potentially revealing novel structures and reactivity.

Computational Chemistry and Molecular Modeling of 2,3 Dihydro 1h Indene 1 Thiol Systems

Quantum Chemical Properties and Theoretical Features

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, can determine a variety of molecular properties that are difficult or impossible to measure experimentally. For 2,3-dihydro-1H-indene-1-thiol, these calculations can reveal key features that govern its interactions with biological targets.

The energy gap, specifically the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical quantum chemical parameter. It provides a measure of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron to a higher energy state. Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, a theoretical calculation of this gap would be a primary step in assessing its potential as a reactive agent in biological systems.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons.

The energy of these frontier orbitals and the resulting energy gap are crucial for predicting how the molecule will interact with other molecules, including potential binding partners in a biological context.

Quantum chemical calculations can also provide a detailed picture of the geometry and electron distribution within the this compound molecule.

Atomic Charges: The distribution of electron density across the molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. These atomic charges are crucial for understanding electrostatic interactions, which are a primary driving force for molecular recognition and binding to a receptor. For instance, the charge on the sulfur atom of the thiol group and the atoms of the aromatic ring would be of particular interest.

Bond Lengths and Bond Angles: These parameters define the three-dimensional structure of the molecule. Precise values for the bond lengths between adjacent atoms and the angles between adjacent bonds can be calculated. This information is fundamental for understanding the molecule's conformation and how it might fit into a binding site. While experimental techniques like X-ray crystallography can provide this information for solid-state structures, computational methods can predict these values for isolated molecules in the gas phase or in solution. nih.gov

The following table provides hypothetical, illustrative data for the calculated properties of this compound, as would be obtained from a quantum chemical calculation.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Charge on Sulfur (S) | -0.08 e |

| C-S Bond Length | 1.85 Å |

| S-H Bond Length | 1.34 Å |

| C-S-H Bond Angle | 96.5° |

This table is for illustrative purposes only, demonstrating the type of data generated from quantum chemical calculations. Actual values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com 3D-QSAR methods, in particular, are powerful tools in drug design as they can provide a three-dimensional understanding of how structural modifications affect activity.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.govnih.govresearchgate.nettaylorfrancis.com It involves aligning a set of molecules with known biological activities and then calculating the steric and electrostatic fields around them. These fields are then used as descriptors in a partial least squares (PLS) regression analysis to build a model that correlates the field values with the biological activity. The resulting CoMFA model can be visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity. This provides a visual guide for designing new, more potent molecules.

For a series of this compound derivatives, a CoMFA study would involve:

Building 3D models of the compounds.

Aligning the molecules based on a common substructure.

Calculating the steric and electrostatic interaction energies with a probe atom on a grid surrounding the molecules.

Using PLS analysis to generate a QSAR model.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that is similar to CoMFA but offers a more nuanced description of the molecular fields. nih.govnih.govresearchgate.nettaylorfrancis.com In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can sometimes lead to more detailed and predictive models. The use of a Gaussian function in CoMSIA also avoids some of the issues with steep potential energy changes at close distances that can occur in CoMFA.

A CoMSIA study on this compound analogs would follow a similar procedure to CoMFA but would include the calculation of these additional fields, potentially providing a more comprehensive understanding of the structure-activity relationship.

A crucial aspect of any QSAR study is the development and rigorous validation of the predictive models. mdpi.comoclc.orgnih.govresearchgate.net The statistical significance of the models generated by CoMFA and CoMSIA is assessed using several parameters:

R² (Coefficient of Determination): This value indicates how well the model fits the training set data. An R² value close to 1.0 suggests a good correlation between the descriptors and the biological activity for the compounds used to build the model.

Q² (Cross-validated R²): This is a measure of the model's internal predictive ability. It is typically calculated using a leave-one-out (LOO) or leave-many-out (LMO) cross-validation procedure. researchgate.net In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power. oclc.orgnih.gov

The following table presents hypothetical validation statistics for CoMFA and CoMSIA models for a series of this compound derivatives.

| Model | R² | Q² |

| CoMFA | 0.92 | 0.65 |

| CoMSIA | 0.95 | 0.72 |

This table is for illustrative purposes only. Actual values would depend on the specific dataset and modeling procedure.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. rjptonline.org This method is instrumental in drug discovery for predicting the binding affinity and interaction of potential drug candidates with their biological targets. In the context of this compound and its analogs, molecular docking simulations have been employed to elucidate their interactions with specific enzyme active sites.

A notable study focused on derivatives of a positional isomer, 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol, as potential inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. imist.ma The docking simulations in this research aimed to understand how these compounds orient themselves within the hMAO-B active site to exert their inhibitory effect. The binding energy, a key output of docking simulations, indicates the strength of the interaction between the ligand and the protein. rjptonline.org

For instance, a newly designed inhibitor from this class, designated as M4, was compared with the most active compound from the training set, K12. imist.ma The docking results, which are often presented in terms of binding energy (kcal/mol), showed that the newly designed compound M4 was more stable at the active site of the receptor compared to compound K12. imist.ma

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Designed Compound M4 | -9.1 |

| Most Active Compound K12 | -8.5 |

Analysis of Binding Stability and Active Site Interactions

The stability of the ligand-receptor complex is a critical factor in determining the efficacy of a potential drug. Molecular docking provides insights into the various non-covalent interactions that contribute to this stability, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com In the study of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives, the analysis of the docked poses revealed specific interactions with the amino acid residues in the active site of hMAO-B. imist.ma

The designed compound M4 was found to be more stable within the active site of the hMAO-B receptor when compared to the reference compound K12. imist.ma This enhanced stability is attributed to a more favorable network of interactions with the surrounding amino acid residues. The specific hydrogen bonds and hydrophobic interactions formed by M4 within the active site contribute to its lower binding energy and, consequently, its higher predicted affinity for the target enzyme.

Identification of Key Protein Residues in Binding

A crucial outcome of molecular docking is the identification of key amino acid residues that are essential for ligand binding. imist.ma By visualizing the docked complex, researchers can pinpoint which residues form significant interactions with the ligand. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

For the 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives, the docking simulations highlighted the key residues within the hMAO-B active site that are crucial for binding. While the specific residues were not explicitly named in the provided summary, the study emphasized that the interactions with these active site residues are fundamental to the inhibitory activity of the compounds. imist.ma The analysis of these interactions helps in explaining the structure-activity relationship (SAR) observed in the series of compounds and guides the design of new derivatives with improved binding characteristics.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide a deeper understanding of the conformational stability of a ligand within a protein's active site and the dynamic behavior of the ligand-receptor complex. nih.gov

In Silico ADMET Prediction for Pharmacokinetic Profiling (e.g., Oral Bioavailability)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug development. nih.gov These computational models assess the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested. researchgate.net Good oral bioavailability is a key parameter, as it determines the fraction of an orally administered drug that reaches systemic circulation.

For the series of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives, in silico ADMET predictions were performed to evaluate their pharmacokinetic properties. The study reported that all the examined compounds exhibited good oral bioavailability. imist.ma This suggests that the indane scaffold, in this particular substitution pattern, is conducive to favorable pharmacokinetic characteristics. The ADMET analysis provides essential information for the design of new inhibitors with improved drug-likeness. imist.ma

| Compound | Predicted Oral Bioavailability | Lipinski's Rule of Five Violations |

|---|---|---|

| Designed Compound M4 | Good | 0 |

| Most Active Compound K12 | Good | 0 |

Computer-Aided Drug Design Methodologies

Computer-aided drug design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. rjptonline.org These methodologies can be broadly categorized into structure-based and ligand-based approaches. Structure-based methods, such as molecular docking, rely on the 3D structure of the biological target. Ligand-based methods are used when the structure of the target is unknown and are based on the properties of molecules that are known to bind to it.

The design of novel this compound derivatives as potential therapeutic agents would heavily rely on CADD techniques. By utilizing the known structure of a target enzyme, researchers can design indane-based compounds that are predicted to have high binding affinity and selectivity. CADD facilitates the iterative process of modifying a lead compound to improve its pharmacodynamic and pharmacokinetic properties.

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful strategy in CADD that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. nih.gov These fragments are then grown or linked together to produce a more potent lead compound. This approach is often more efficient than traditional high-throughput screening as it explores chemical space more effectively. nih.gov

The 2,3-dihydro-1H-indene scaffold can be considered a valuable fragment for the design of enzyme inhibitors. Its rigid bicyclic structure provides a well-defined shape for interacting with a protein's binding site. eburon-organics.com An FBDD approach could involve screening a library of indane-based fragments to identify initial hits. These hits can then be optimized by adding functional groups that form specific interactions with the target, guided by structural information from techniques like X-ray crystallography and computational modeling. For example, in the design of N-domain-selective angiotensin-1-converting enzyme (ACE) inhibitors, a fragment-based approach was used to identify novel chemical groups that could enhance binding affinity and selectivity. nih.gov A similar strategy could be applied to develop novel inhibitors based on the this compound core.

Advanced Applications and Future Research Directions

Development of Novel Pharmacological Candidates Derived from 2,3-Dihydro-1H-indene-1-thiol Scaffolds

The 2,3-dihydro-1H-indene core is a "privileged structure" in drug discovery, capable of binding to various biological targets. Derivatives have shown significant promise as novel pharmacological candidates, particularly in oncology and neurology.

Researchers have designed and synthesized a series of novel 2,3-dihydro-1H-indene analogues that act as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. One particularly potent derivative, compound 12d , demonstrated significant antiproliferative activity against four different cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov Further studies revealed that this compound also inhibits tumor metastasis and angiogenesis, highlighting its potential as a multifaceted anticancer agent. nih.govrsc.org The core 4,5,6-trimethoxy-2,3-dihydro-1H-indene structure was found to be crucial for the high antiproliferative activity of these derivatives. nih.gov

In the field of neurodegenerative diseases, indene-based structures are being explored for the treatment of Alzheimer's disease. mdpi.com The well-known acetylcholinesterase (AChE) inhibitor, Donepezil, is itself an indene-1-one analogue. mdpi.com Inspired by this, new indene (B144670) derivatives have been synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE), enzymes that play a critical role in the progression of Alzheimer's. mdpi.com

The versatility of the indene scaffold is further demonstrated by its use in developing 5-HT₆ serotonin (B10506) receptor agonists, which are of interest for treating cognitive deficits. figshare.com The replacement of an indole (B1671886) core with an indene-based scaffold has led to the discovery of novel indenylsulfonamides with potent agonist activity at the 5-HT₆ receptor. figshare.com

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivative 12d

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| K562 | 0.028 ± 0.003 |

| A549 | 0.041 ± 0.005 |

| PC-3 | 0.035 ± 0.002 |

| HCT116 | 0.087 ± 0.009 |

Data sourced from in vitro cell growth inhibition assays. nih.gov

Material Science Applications of this compound Derivatives

The presence of a thiol (-SH) group in this compound makes it a prime candidate for applications in material science, particularly through thiol-ene "click" chemistry. mdpi.comucsf.edu This highly efficient and versatile reaction involves the radical-mediated addition of a thiol to a double bond (ene), forming a stable thioether linkage. mdpi.comresearchgate.net

Thiol-ene reactions are utilized in polymer synthesis to create advanced materials with tailored properties. researchgate.net The reaction can be initiated photochemically, making it suitable for UV curing applications such as coatings, adhesives, and the fabrication of network polymers. elsevierpure.comresearchgate.net Derivatives of this compound can be incorporated into polymer networks to enhance their thermal and mechanical properties. For example, hydrophobic, ester-free thiol-modified phenol (B47542) derivatives have been synthesized for use in photopolymerizations, resulting in materials with superior flexural strength and hydrolytic stability compared to standard ester-based thiols. beilstein-journals.org

The applications extend to the synthesis of biocompatible hydrogels for tissue engineering. researchgate.net Norbornene-functionalized alginate can be cross-linked with dithiol molecules via a rapid UV-induced thiol-ene reaction to form hydrogels. This system allows for the rational design of material properties and supports high cell viability, making it a promising bio-ink for 3D bioprinting. researchgate.net The incorporation of a rigid indene-thiol derivative could impart specific mechanical strengths to such hydrogels.

Furthermore, thiol-ene chemistry is being used to create bio-based polymers from renewable resources like plant oils and furan (B31954) derivatives, aiming to replace fossil-based materials. researchgate.netresearchgate.nettechscience.com The functionalization of bio-based monomers with thiols, including potentially those derived from indene, allows for the creation of novel polyols for rigid polyurethane foams and other "green" materials. researchgate.nettechscience.com

Agrochemical Applications of this compound Derivatives

The indene scaffold is also being investigated for its potential in agriculture. Indene-based compounds have been designed as novel fungicides, targeting key enzymes in pathogenic fungi.

A novel series of indene amino acid derivatives was designed to optimize hydrophobic interactions with the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. researcher.life These derivatives demonstrated potent in vitro antifungal activity against several significant plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. One compound in particular, i19 , showed efficacy comparable to the commercial fungicide boscalid (B143098) against all three pathogens. researcher.life Lipophilicity mapping and molecular docking simulations attributed this enhanced activity to the indene fragment's ability to optimize interactions within the enzyme's hydrophobic pocket. researcher.life This suggests that the indene scaffold is a promising lead structure for the development of next-generation SDHI fungicides.

Design of Multifunctional Therapeutic Agents Based on Indene Structures

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, creating a demand for multifunctional therapeutic agents that can engage several targets simultaneously. mdpi.com The indene framework is well-suited for the design of such pleiotropic molecules. nih.govmdpi.com

In the context of Alzheimer's disease, researchers have designed 1H-indene-2-carboxamides that act as multi-target-directed ligands. nih.gov These compounds were engineered to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of amyloid-beta (Aβ) plaques, two key pathological hallmarks of the disease. nih.gov Compounds 20 and 21 were identified as the most potent BuChE inhibitors, and kinetic analysis showed that compound 20 acts as a noncompetitive inhibitor. nih.gov Several of these compounds also exhibited remarkable inhibition of Aβ₁₋₄₂ aggregation, making them promising multifunctional candidates for Alzheimer's therapy. nih.gov

Similarly, other indene derivatives have been developed that combine cholinesterase inhibition with antioxidant properties or the ability to inhibit AChE-induced Aβ aggregation. mdpi.commdpi.com The design of such molecules offers a more holistic therapeutic approach compared to single-target drugs. mdpi.com The inherent structural features of indene allow for the incorporation of various functional groups, enabling chemists to fine-tune the molecule's activity against different biological targets. nih.gov

Table 2: Multi-target Activity of 1H-indene-2-carboxamide Derivatives

| Compound | BuChE Inhibition (IC₅₀, µM) | Aβ₁₋₄₂ Aggregation Inhibition (%) |

|---|---|---|

| 20 | 1.08 | 75.4 |

| 21 | 1.09 | 78.2 |

| 16 | 2.45 | 80.1 |

| 22 | 1.56 | 73.5 |

Data shows the dual functionality of indene derivatives against key Alzheimer's disease targets. nih.gov

Strategies for Enhancing Bioactivity and Selectivity in this compound Systems

Optimizing the therapeutic potential of this compound derivatives requires strategies to enhance their biological activity and selectivity for the intended target. Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov

By systematically modifying the substituents on the indene ring, researchers can identify which chemical features are critical for potency and selectivity. For instance, in the development of dihydro-1H-indene-based tubulin inhibitors, it was found that a 4-hydroxy-3-methoxyphenyl group as the 'B ring' resulted in the most potent antiproliferative activities. nih.gov Similarly, changing the trimethoxy substitution pattern on the indene core led to a significant decrease in activity, highlighting the importance of this specific feature. nih.gov

Another strategy involves modifying the linker between the indene core and other pharmacophoric elements. In the design of multifunctional Alzheimer's agents, the type and position of substituents on the terminal phenyl ring of indene-derived hydrazides were shown to significantly influence AChE inhibition potential. mdpi.com A molecule with a hydrogen bond donor at the para-position (SD-30 ) showed the highest inhibitory activity. mdpi.com

Furthermore, enhancing bioactivity can be achieved by transferring known bioactive moieties onto the indene scaffold. nih.gov The goal is to create hybrid molecules that combine the favorable properties of both components. This approach has been used in designing novel anticancer agents by creating a hybrid scaffold from benzophenone (B1666685) and indanone ring systems, aiming to combine features associated with tubulin binding and estrogen receptor antagonism. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery for Indene Derivatives

The discovery and optimization of novel indene derivatives are increasingly driven by the integration of computational (in silico) and experimental methods. mdpi.com This synergistic approach accelerates the drug discovery process, reduces costs, and provides deeper insights into molecular interactions. nih.gov

Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are used to predict how indene derivatives will bind to their biological targets. benthamdirect.comresearchgate.net In the search for new inhibitors of Torpedo californica acetylcholinesterase (TcAChE), molecular docking was used to screen a library of indene methylene (B1212753) analogues. benthamdirect.comresearchgate.net This identified several promising candidates with high binding affinities, which were then prioritized for synthesis and experimental testing. benthamdirect.com

MD simulations provide a dynamic view of the ligand-protein complex, helping to assess the stability of the interaction over time. benthamdirect.com For the most promising indene-TcAChE complexes, MD simulations confirmed that the ligands remained stably bound within the active site, forming key hydrogen bonds. benthamdirect.com

These computational predictions are then validated and refined through experimental work. aimspress.com The synthesized compounds are tested in vitro to determine their actual biological activity (e.g., IC₅₀ values). mdpi.com The experimental results, in turn, provide crucial data to improve the accuracy of the computational models, creating a feedback loop that guides the design of next-generation compounds with enhanced properties. mdpi.com This integrated workflow has been successfully applied to identify indene derivatives for Alzheimer's disease and to rationalize the structure-activity relationships of antifungal agents. researcher.lifebenthamdirect.com

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2,3-dihydro-1H-indene-1-thiol in laboratory settings?

- Methodological Answer : For indene derivatives, rigorous safety measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks. Post-experiment waste should be segregated into halogenated and non-halogenated containers and processed by certified waste management services to prevent environmental contamination .

Q. What synthetic routes are viable for this compound, and how can intermediates be characterized?

- Methodological Answer : Adapt methods from analogous indene derivatives. For example, a thiolation step could replace the aldehyde group in 2,3-dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1) using reagents like Lawesson’s reagent or P₂S₅. Intermediates should be characterized via and , referencing spectral databases for indene scaffolds (e.g., CRC Handbook data for 2,3-dihydro-1H-indole, CAS 496-15-1) .

Q. How can solubility and stability of this compound be experimentally determined?

- Methodological Answer : Perform a Hansen solubility parameter study using solvents of varying polarity (e.g., ethanol, chloroform, water). Stability under acidic/alkaline conditions can be assessed via HPLC monitoring over 24–72 hours. Compare results with CRC Handbook data for structurally related compounds like 1,3-dihydro-2H-inden-2-one (CAS 615-13-4) .

Advanced Research Questions

Q. How can contradictory literature data on the reactivity of this compound be resolved?

- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., inert atmosphere, fixed temperature). Use high-purity reagents and cross-validate results with advanced techniques like X-ray crystallography (as in for dihydro-indenone derivatives) and computational modeling (DFT for sulfur-centered reactivity). Discrepancies may arise from trace impurities or solvent effects .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Screen catalysts (e.g., p-toluenesulfonic acid, as in ) and solvents (polar aprotic vs. non-polar) to direct reactivity. Use kinetic vs. thermodynamic control experiments at varying temperatures (e.g., 0°C vs. reflux). Monitor outcomes via LC-MS and compare with analogous reactions in (e.g., acetate derivatives) .

Q. How can computational methods predict the electronic properties of this compound for material science applications?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate with experimental UV-Vis and cyclic voltammetry data. Reference NIST’s thermochemical databases for enthalpy and entropy benchmarks of related indene systems .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Replicate measurements using calibrated equipment (e.g., DSC for melting points, 500 MHz NMR for spectra). Cross-reference with authoritative databases like NIST Chemistry WebBook (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid, CAS 25177-85-9) to identify outliers. Publish detailed experimental conditions to enable peer validation .

Tables for Reference

Table 1 : Comparative Physical Properties of Indene Derivatives

Table 2 : Key Synthetic Strategies for Indene Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.